N-[4-(dimethylamino)benzyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
Overview
Description
N-[4-(dimethylamino)benzyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O and its molecular weight is 430.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.2546905 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
N-[4-(dimethylamino)benzyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant potential as inhibitors of acetylcholinesterase, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests their potential use in the treatment of neurological disorders such as Alzheimer's disease, where acetylcholinesterase inhibitors can help increase acetylcholine levels in the brain, thereby improving cognition and memory (Sugimoto et al., 1990).
Central Nervous System Agents
Compounds related to this compound have been explored for their potential as central nervous system (CNS) agents. This includes research into derivatives that may act as antidepressants or antipsychotics, leveraging the chemical's ability to interact with various neurotransmitter systems within the brain. Such compounds could offer new therapeutic options for mental health conditions (Martin et al., 1981).
Herbicidal Activity
Exploration of benzamide derivatives, including those structurally related to this compound, has extended into the agricultural sector. These compounds have shown activity as herbicides, indicating their utility in controlling unwanted vegetation in crops, thereby contributing to agricultural productivity (Viste et al., 1970).
Anti-Inflammatory and Analgesic Agents
Research has also identified novel benzamide derivatives with significant anti-inflammatory and analgesic properties. These findings suggest potential applications in the development of new medications for the treatment of pain and inflammation, addressing a critical need in medical treatment for conditions associated with chronic pain and inflammatory diseases (Abu‐Hashem et al., 2020).
Catalytic Applications
Further investigations have focused on the use of this compound derivatives as catalysts in chemical reactions. These studies highlight the compound's utility in facilitating various organic transformations, potentially offering more efficient and environmentally friendly alternatives to traditional reaction conditions (Liu et al., 2014).
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O.ClH/c1-24(2)16-22(17-25(3,4)26-24)28(23(29)20-10-8-7-9-11-20)18-19-12-14-21(15-13-19)27(5)6;/h7-15,22,26H,16-18H2,1-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBWWYOBADBTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3=CC=CC=C3)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.